molecular formula C12H16BrNO2S B3005467 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine CAS No. 364736-61-8

1-(5-Bromo-2-methylphenyl)sulfonylpiperidine

Cat. No. B3005467
CAS RN: 364736-61-8
M. Wt: 318.23
InChI Key: FRBFAISHCPYJII-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)sulfonylpiperidine is a chemical compound with the molecular formula C12H16BrNO2S . It has a molecular weight of 318.23 . This compound is typically in solid form .


Molecular Structure Analysis

The InChI code for 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine is 1S/C12H16BrNO2S/c1-10-7-11(13)9-12(8-10)17(15,16)14-5-3-2-4-6-14/h7-9H,2-6H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, methyl, and sulfonyl groups.


Physical And Chemical Properties Analysis

1-(5-Bromo-2-methylphenyl)sulfonylpiperidine is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Bromophenol Derivatives Research

  • The study of bromophenol derivatives, including compounds similar in structure to 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine, revealed their isolation from the red alga Rhodomela confervoides. These derivatives were analyzed using various spectroscopic methods, but they showed inactivity against several human cancer cell lines and microorganisms (Zhao et al., 2004).

Sulfonamide-derived Compounds

  • Research on sulfonamide-derived ligands and their transition metal complexes, including compounds structurally related to 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine, highlighted their synthesis and characterization. These compounds demonstrated moderate to significant antibacterial activity and good antifungal activity against various strains (Chohan & Shad, 2011).

Antibodies for Sulfonamide Antibiotics

  • The development of antibodies for a wide range of sulfonamide antibiotic congeners, akin to 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine, has been reported. These antibodies were utilized in a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples (Adrián et al., 2009).

Synthesis of Sulfonamide-containing Derivatives

  • A series of sulfonamide-containing derivatives, similar in function to 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine, were synthesized and evaluated for their ability to block cyclooxygenase-2 (COX-2) both in vitro and in vivo. This research led to the identification of celecoxib, a compound currently used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Antibacterial Evaluation of Sulfonamide Derivatives

  • New sulfonamide derivatives, including structures similar to 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine, were synthesized and subjected to antibacterial evaluation. These compounds exhibited valuable antibacterial results, underscoring the potential medicinal applications of such molecules (Aziz‐ur‐Rehman et al., 2017).

Multi-Coupling Reagent Research

  • Research into multi-coupling reagents included the study of compounds like 3-bromo-2-(tert-butylsulfonyl)-1-propene. These compounds can react with various electrophiles to yield highly functionalized sulfones, demonstrating the versatility of such reagents in synthetic chemistry (Auvray et al., 1985).

Safety and Hazards

Safety data for 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing its vapors or mists, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(5-bromo-2-methylphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-10-5-6-11(13)9-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBFAISHCPYJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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